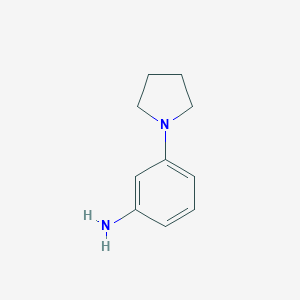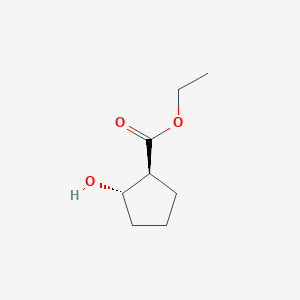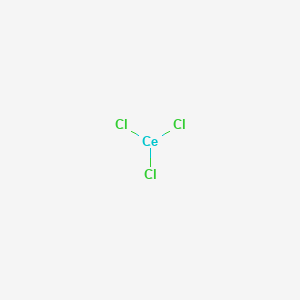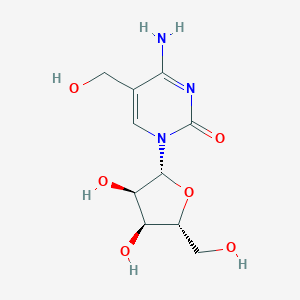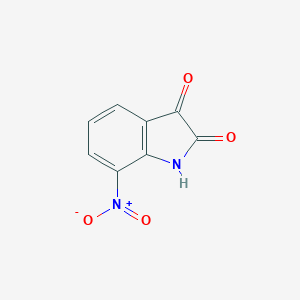![molecular formula C11H19NO8 B044135 (2S,4S,5R,6R)-5-acetamido-6-[(1R)-1,3-dihydroxypropyl]-2,4-dihydroxyoxane-2-carboxylic acid CAS No. 117247-24-2](/img/structure/B44135.png)
(2S,4S,5R,6R)-5-acetamido-6-[(1R)-1,3-dihydroxypropyl]-2,4-dihydroxyoxane-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,4S,5R,6R)-5-acetamido-6-[(1R)-1,3-dihydroxypropyl]-2,4-dihydroxyoxane-2-carboxylic acid, also known as Ac2L-Fuc4N, is a carbohydrate molecule that plays a significant role in various biological processes. It is a rare sugar found in the cell walls of bacteria, and it has been extensively studied for its potential therapeutic applications.
作用机制
(2S,4S,5R,6R)-5-acetamido-6-[(1R)-1,3-dihydroxypropyl]-2,4-dihydroxyoxane-2-carboxylic acid works by binding to specific receptors on the surface of cells. It has been found to bind to various receptors, including Toll-like receptors (TLRs) and C-type lectin receptors (CLRs). The binding of (2S,4S,5R,6R)-5-acetamido-6-[(1R)-1,3-dihydroxypropyl]-2,4-dihydroxyoxane-2-carboxylic acid to these receptors triggers a cascade of events that leads to the activation of immune cells and the production of cytokines and chemokines.
生化和生理效应
(2S,4S,5R,6R)-5-acetamido-6-[(1R)-1,3-dihydroxypropyl]-2,4-dihydroxyoxane-2-carboxylic acid has been found to have various biochemical and physiological effects. It has been found to modulate the immune response by activating immune cells and promoting the production of cytokines and chemokines. It has also been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, (2S,4S,5R,6R)-5-acetamido-6-[(1R)-1,3-dihydroxypropyl]-2,4-dihydroxyoxane-2-carboxylic acid has been found to have anti-tumor properties by inhibiting the growth and proliferation of cancer cells.
实验室实验的优点和局限性
One of the advantages of using (2S,4S,5R,6R)-5-acetamido-6-[(1R)-1,3-dihydroxypropyl]-2,4-dihydroxyoxane-2-carboxylic acid in lab experiments is its ability to modulate the immune response. This makes it a useful tool for studying the immune system and developing new drugs and vaccines. However, one of the limitations of using (2S,4S,5R,6R)-5-acetamido-6-[(1R)-1,3-dihydroxypropyl]-2,4-dihydroxyoxane-2-carboxylic acid in lab experiments is its complexity, which makes it difficult to synthesize and study.
未来方向
There are several future directions for the study of (2S,4S,5R,6R)-5-acetamido-6-[(1R)-1,3-dihydroxypropyl]-2,4-dihydroxyoxane-2-carboxylic acid. One direction is the development of new drugs and vaccines that target specific receptors on the surface of cells. Another direction is the investigation of the role of (2S,4S,5R,6R)-5-acetamido-6-[(1R)-1,3-dihydroxypropyl]-2,4-dihydroxyoxane-2-carboxylic acid in various biological processes, such as inflammation and cancer. Additionally, the development of new synthesis methods for (2S,4S,5R,6R)-5-acetamido-6-[(1R)-1,3-dihydroxypropyl]-2,4-dihydroxyoxane-2-carboxylic acid could lead to new applications and discoveries.
合成方法
(2S,4S,5R,6R)-5-acetamido-6-[(1R)-1,3-dihydroxypropyl]-2,4-dihydroxyoxane-2-carboxylic acid can be synthesized through various methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to create the molecule, whereas enzymatic synthesis involves the use of enzymes to catalyze the reaction. One of the most commonly used methods for synthesizing (2S,4S,5R,6R)-5-acetamido-6-[(1R)-1,3-dihydroxypropyl]-2,4-dihydroxyoxane-2-carboxylic acid is the chemical synthesis method, which involves the reaction of fucose with N-acetylglucosamine.
科学研究应用
(2S,4S,5R,6R)-5-acetamido-6-[(1R)-1,3-dihydroxypropyl]-2,4-dihydroxyoxane-2-carboxylic acid has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, immunomodulatory, and anti-tumor properties. It has also been found to play a significant role in the immune system, specifically in the recognition and binding of certain bacteria. (2S,4S,5R,6R)-5-acetamido-6-[(1R)-1,3-dihydroxypropyl]-2,4-dihydroxyoxane-2-carboxylic acid has been used in various scientific research studies to investigate its potential therapeutic applications, including the development of new drugs and vaccines.
属性
CAS 编号 |
117247-24-2 |
|---|---|
产品名称 |
(2S,4S,5R,6R)-5-acetamido-6-[(1R)-1,3-dihydroxypropyl]-2,4-dihydroxyoxane-2-carboxylic acid |
分子式 |
C11H19NO8 |
分子量 |
293.27 g/mol |
IUPAC 名称 |
(2S,4S,5R,6R)-5-acetamido-6-[(1R)-1,3-dihydroxypropyl]-2,4-dihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C11H19NO8/c1-5(14)12-8-7(16)4-11(19,10(17)18)20-9(8)6(15)2-3-13/h6-9,13,15-16,19H,2-4H2,1H3,(H,12,14)(H,17,18)/t6-,7+,8-,9+,11+/m1/s1 |
InChI 键 |
HSTISHQCJFCNQH-BIIVNPBRSA-N |
手性 SMILES |
CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H](CCO)O)(C(=O)O)O)O |
SMILES |
CC(=O)NC1C(CC(OC1C(CCO)O)(C(=O)O)O)O |
规范 SMILES |
CC(=O)NC1C(CC(OC1C(CCO)O)(C(=O)O)O)O |
同义词 |
N-acetyl-8-deoxyneuraminic acid NA-8-DNMA |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



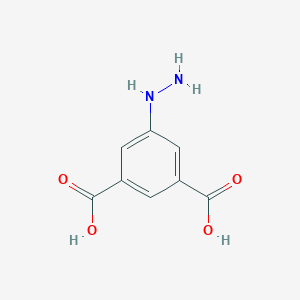
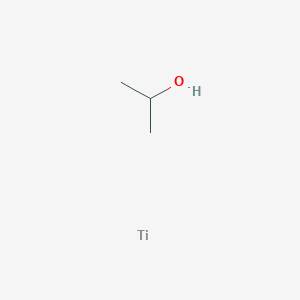
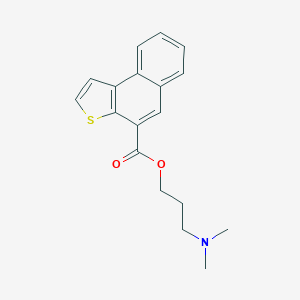
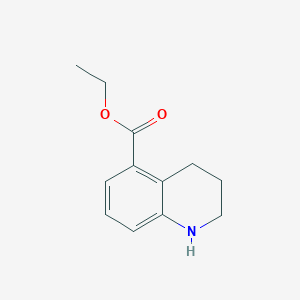

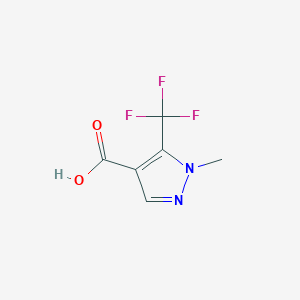
![[(S)-cyano-(3-phenoxyphenyl)methyl] (1S,3S)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B44062.png)

![3-Allyl-2-mercapto-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B44069.png)
